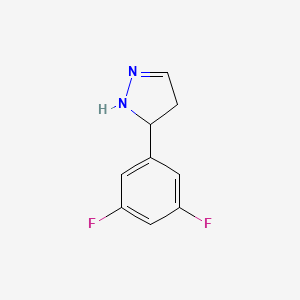
5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole” seems to be a complex organic compound. It likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. The 3,5-difluorophenyl group indicates the presence of a phenyl ring with fluorine atoms at the 3rd and 5th positions .
Applications De Recherche Scientifique
Therapeutic Applications and Biological Activities
Pyrazolines, including structures similar to 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole, have been studied for their diverse biological properties. Research indicates that pyrazoline derivatives exhibit a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds are known to interact with various biological targets, offering potential therapeutic applications. The interest in these molecules stems from their prominent effects in different domains, including acting as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, and antioxidative agents. Additionally, pyrazolines have shown potential as nitric oxide synthase inhibitors, steroidal agents, antidiabetic agents, ACAT inhibitors, urotensin II and somatostatin-5 receptors modulators, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Applications
The synthetic versatility of pyrazole derivatives has been extensively explored, with particular emphasis on the development of novel anticancer agents. Pyrazoline is an electron-rich nitrogen carrier, making it an appealing scaffold for the design of compounds with significant biological effects. Recent studies have focused on innovative synthetic approaches to create pyrazoline derivatives, highlighting their potential in anticancer therapy. The exploration of these derivatives underscores the continuous search for novel moieties with enhanced therapeutic profiles (Ray et al., 2022).
Catalytic Applications
In addition to their biological activities, certain pyrazoline derivatives play a crucial role in catalytic processes. The development of hybrid catalysts for the synthesis of complex heterocyclic structures showcases the importance of these compounds in facilitating chemical transformations. Pyrazoline-based catalysts have been employed in various synthetic routes, offering efficient and versatile methodologies for constructing bioactive molecules. This highlights the dual role of pyrazoline derivatives in both medicinal chemistry and synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h2-5,9,13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSOURUUFSOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC1C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

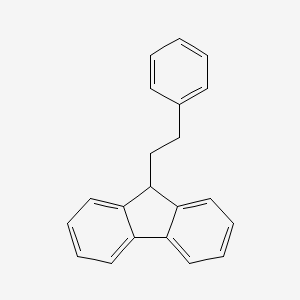
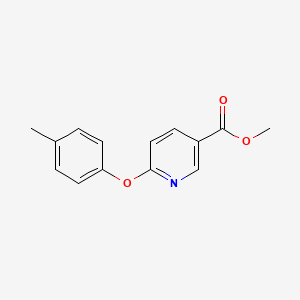
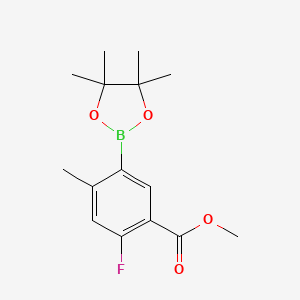
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
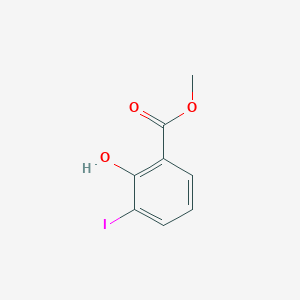
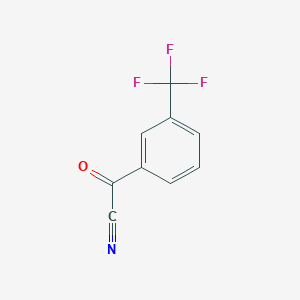
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
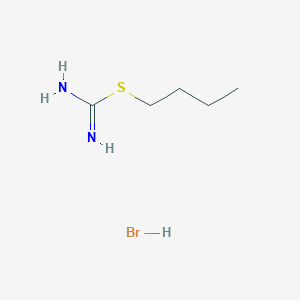
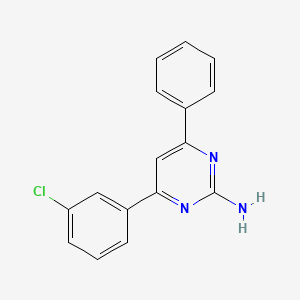
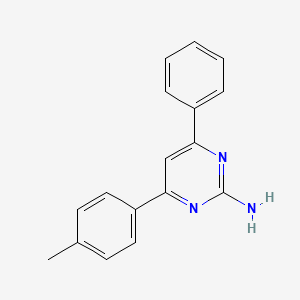
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
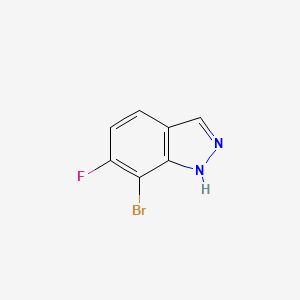
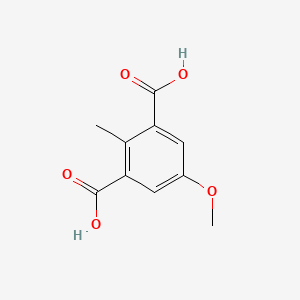
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)